molecular formula C15H16ClNO4S B2903903 N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 1171535-55-9

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2903903
CAS No.: 1171535-55-9
M. Wt: 341.81
InChI Key: ZCNQVZDOWLMSQG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxyaniline and 2-ethoxy-5-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloro-2-hydroxyaniline is dissolved in a suitable solvent like dichloromethane, and the 2-ethoxy-5-methylbenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-hydroxyphenyl)acetamide
  • N-(5-chloro-2-hydroxyphenyl)salicylideneimine
  • N-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and methyl groups enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-3-21-14-7-4-10(2)8-15(14)22(19,20)17-12-9-11(16)5-6-13(12)18/h4-9,17-18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQVZDOWLMSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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